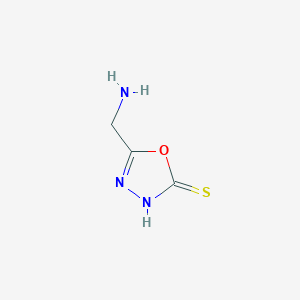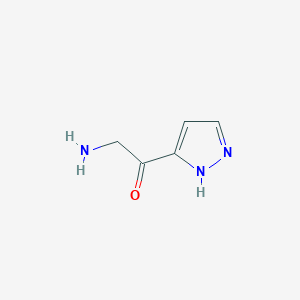![molecular formula C8H18ClNO2 B15303083 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a hydrochloride salt form of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol, which is an organic compound containing an oxane ring substituted with an aminomethyl group and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the oxane ring.
Addition of the Ethanol Group: The ethanol group can be added through a nucleophilic substitution or addition reaction, where an alcohol reacts with a suitable electrophile on the oxane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield primary or secondary alcohols.
Applications De Recherche Scientifique
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, while the oxane ring and ethanol group can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
These compounds share similar structural features, such as the oxane ring and aminomethyl group, but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H18ClNO2 |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)oxan-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-8(1-4-10)2-5-11-6-3-8;/h10H,1-7,9H2;1H |
Clé InChI |
XWIDEVVABHKGNT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CCO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



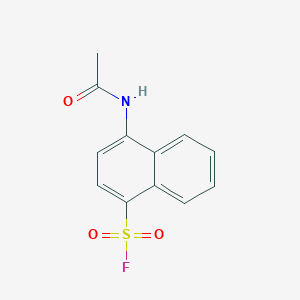
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
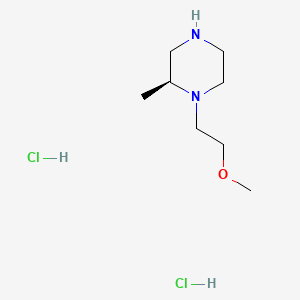
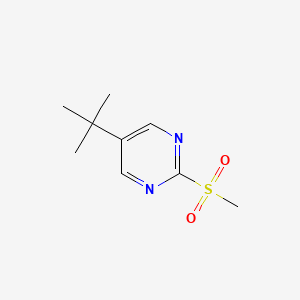
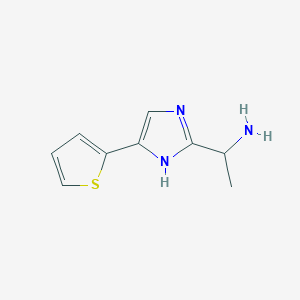
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
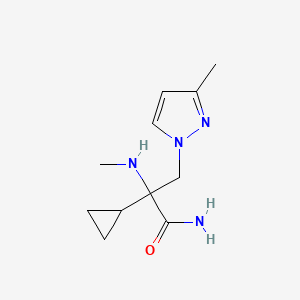
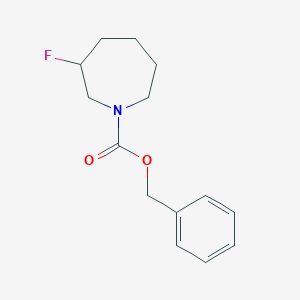
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
